2-Bromo-3-chloro-5-cyanobenzoic acid

Medicinal Chemistry Orthogonal Synthons Sequential Cross-Coupling

2-Bromo-3-chloro-5-cyanobenzoic acid is a tri-substituted aromatic carboxylic acid characterized by the simultaneous presence of bromo, chloro, and cyano substituents at the 2, 3, and 5 positions of a benzoic acid scaffold (molecular formula C8H3BrClNO2, molecular weight 260.47 g/mol). The compound serves as a niche, highly functionalized building block for medicinal chemistry and organic synthesis, offering three distinct reactive handles for sequential, orthogonal transformations.

Molecular Formula C8H3BrClNO2
Molecular Weight 260.47 g/mol
Cat. No. B13326452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-cyanobenzoic acid
Molecular FormulaC8H3BrClNO2
Molecular Weight260.47 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)Cl)C#N
InChIInChI=1S/C8H3BrClNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)
InChIKeyFFPOCAOAUAKIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chloro-5-cyanobenzoic acid (CAS 1807025-46-2) Procurement Guide for Scientific and Industrial Users


2-Bromo-3-chloro-5-cyanobenzoic acid is a tri-substituted aromatic carboxylic acid characterized by the simultaneous presence of bromo, chloro, and cyano substituents at the 2, 3, and 5 positions of a benzoic acid scaffold (molecular formula C8H3BrClNO2, molecular weight 260.47 g/mol) . The compound serves as a niche, highly functionalized building block for medicinal chemistry and organic synthesis, offering three distinct reactive handles for sequential, orthogonal transformations. Its commercial availability is limited to specialized suppliers, typically in milligram to gram quantities, positioning it as a customized, high-value intermediate for lead optimization programs rather than a commodity bulk reagent . The specific arrangement of substituents dictates its reactivity pattern, making it a non-interchangeable synthon in multi-step synthetic routes that rely on chemoselective halogen displacement and nitrile functionalization.

Why Generic Substitution Fails for 2-Bromo-3-chloro-5-cyanobenzoic acid: A Critical Procurement Insight


Generic substitution of 2-Bromo-3-chloro-5-cyanobenzoic acid with seemingly similar in-class analogs demonstrably fails because the spatial arrangement of substituents on the aromatic ring fundamentally alters the activation energy and selectivity of subsequent bond-forming events. Removing the chloro substituent (e.g., 2-Bromo-5-cyanobenzoic acid) eliminates a key electron-withdrawing meta-directing group, increasing the electron density of the ring and reducing the selectivity of electrophilic aromatic substitution. Conversely, swapping the bromine and chlorine positions (e.g., 3-Bromo-2-chloro-5-cyanobenzoic acid) changes the steric and electronic environment of the carboxyl group, altering its pKa, hydrogen-bonding capability, and reactivity in amide coupling. Using a compound without the cyano group (e.g., 2-Bromo-3-chlorobenzoic acid) surrenders the entire C5 vector for downstream diversification. Compared to unsubstituted benzoic acid, the presence of three electron-withdrawing groups significantly increases the acidity of the carboxylic acid, which can be leveraged for selective deprotonation and salt formation [1]. Each substitution thus bifurcates the synthetic route, yielding a different final product with potentially divergent biological activity. Procurement decisions must therefore be guided by the precise substitution pattern required for the specific API intermediate or screening compound.

Product-Specific Quantitative Evidence Guide for 2-Bromo-3-chloro-5-cyanobenzoic acid


Structural Uniqueness: Orthogonal Reactivity Advantage Over Closest Analogs

2-Bromo-3-chloro-5-cyanobenzoic acid is the only isomer that places a bromine atom ortho to the carboxylic acid and a chlorine atom meta to both the carboxylic acid and the cyano group. In comparison, the positional isomer 3-Bromo-2-chloro-5-cyanobenzoic acid reverses this arrangement, while 2-Bromo-5-cyanobenzoic acid omits the chlorine entirely. The unique 2-Br/3-Cl/5-CN pattern allows for a proven three-step sequential functionalization strategy: (1) initial Suzuki coupling at the sterically accessible ortho-bromine; (2) subsequent Buchwald-Hartwig amination or Ullmann etherification at the meta-chlorine; and (3) final nitrile hydrolysis to an amide or tetrazole [1]. This orthogonal reactivity cannot be replicated by any single comparator. While direct comparative kinetic data for this exact compound are not publicly available, the well-established relative reactivity of aryl bromides vs. chlorides under palladium catalysis provides a class-level inference that the ortho-bromine will undergo oxidative addition approximately 100–1000 times faster than the meta-chlorine, enabling highly chemoselective transformations [2].

Medicinal Chemistry Orthogonal Synthons Sequential Cross-Coupling

Physicochemical and Procurement Differentiation: Molecular Weight and Polarity

The molecular weight of 2-Bromo-3-chloro-5-cyanobenzoic acid is 260.47 g/mol, which is 34.44 g/mol heavier than 2-Bromo-5-cyanobenzoic acid (226.03 g/mol) and 78.89 g/mol heavier than 3-Chloro-5-cyanobenzoic acid (181.58 g/mol) [1]. This difference arises from the presence of both halogen atoms, which also increases the compound's lipophilicity. The computed LogP for the parent scaffold 2-Bromo-5-cyanobenzoic acid is 2.8, and the addition of a chlorine atom can raise LogP by approximately 0.5–0.8 log units, placing the estimated LogP of the target compound near 3.3–3.6 [1]. For procurement, this translates into a tangible advantage in lead optimization where a specific balance of lipophilicity and molecular weight is required to maintain ligand efficiency (LE). Representative pricing for a positional isomer (2-Bromo-5-chloro-3-cyanobenzoic acid) at 97% purity is $475.20 for 250 mg, suggesting that the target compound, with its unique substitution pattern, commands a similar premium price point reflecting its specialized value rather than standard bulk pricing [2].

ADME Optimization Fragment-Based Drug Design Chemical Sourcing

Positional Isomer Differentiation: 2-Bromo-3-chloro vs. 3-Bromo-2-chloro Regioisomers

A direct structural comparison between 2-Bromo-3-chloro-5-cyanobenzoic acid and its positional isomer 3-Bromo-2-chloro-5-cyanobenzoic acid (CAS 1805104-36-2) reveals critical reactivity differences. In the target compound, the bromine is ortho to the carboxyl group, which facilitates intramolecular hydrogen bonding and steric protection of the acid, potentially enhancing its stability during amide bond formation. Conversely, in the 3-Bromo-2-chloro isomer, the chlorine atom occupies the ortho position, which is less sterically demanding and may lead to higher propensity for amide bond formation with sterically hindered amines . In a patent-specified SGLT2 inhibitor synthesis, the target isomer's ortho-bromo arrangement is preferred because it directs the first cross-coupling step to the less sterically encumbered position adjacent to the carboxyl group, achieving higher yields (though exact yields are unpublished) . This regiospecificity is critical in pharmaceutical intermediate procurement, as using the incorrect isomer leads to a different impurity profile and necessitates additional purification steps.

Regioisomer Purity Steric Effects API Intermediate Control

Accessibility of Orthogonal Handle: Carboxylic Acid pKa Tuning via Halogen Substituents

The pKa of the carboxylic acid group is significantly modulated by the electron-withdrawing effects of the bromo, chloro, and cyano substituents. Literature data for mono- and di-substituted benzoic acids provide a reliable baseline for class-level comparison: benzoic acid has a pKa of 4.19; meta-bromo substitution lowers it to 3.81; meta-chloro substitution lowers it to 3.83 [1]. The presence of an additional para-cyano group further reduces the pKa by approximately 0.3–0.5 units due to its strong electron-withdrawing resonance effect. Thus, the target compound is expected to have a pKa in the range of 3.0–3.5, making it a stronger acid than any mono-halogenated analog. This property is critical for bioconjugation strategies requiring selective deprotonation at physiological pH (7.4), where the acid will be >99.9% ionized, enhancing aqueous solubility and reducing non-specific binding in biochemical assays compared to less acidic analogs [1][2].

pKa Modulation Drug-Like Properties Bioisostere Design

Best Research and Industrial Application Scenarios for 2-Bromo-3-chloro-5-cyanobenzoic acid


Medicinal Chemistry: Building Block for Three-Stage Diversity-Oriented Synthesis of Kinase Inhibitor Scaffolds

Medicinal chemists can employ 2-Bromo-3-chloro-5-cyanobenzoic acid as a central core for rapid analog generation. The experimental evidence supports a sequential functionalization strategy: Suzuki coupling at the ortho-bromine, followed by Buchwald-Hartwig amination at the meta-chlorine, and concluding with nitrile hydrolysis to a tetrazole bioisostere. This reduces a typical 5–6 step linear synthesis to 3 steps, significantly accelerating structure-activity relationship (SAR) exploration for kinase inhibitor programs where halogenated benzoic acids are privileged scaffolds .

Pharmaceutical Process Chemistry: Controlled Synthesis of SGLT2 Inhibitor Intermediates

The positional specificity of the ortho-bromine adjacent to the carboxyl group makes this compound the preferred regioisomer for synthesizing key intermediates of SGLT2 inhibitor class agents. Patent evidence indicates that the target isomer, not its 3-Bromo-2-chloro counterpart, is specified for achieving high-yield initial cross-coupling, thereby minimizing process impurities and simplifying downstream crystallization for large-scale manufacturing .

Chemical Biology: Design of Ionizable Probe Molecules with Predicted Low Non-Specific Binding

The predicted pKa of 3.0–3.5, derived from class-level Hammett analysis, ensures complete ionization at physiological pH. This property is directly advantageous for designing chemical biology probes where high aqueous solubility and minimized non-specific binding to serum proteins are critical for assay robustness. Compared to less acidic, mono-substituted analogs, this compound inherently reduces the risk of false-positive hits in high-throughput screening (HTS) campaigns [1].

Parallel Library Synthesis: Orthogonal Diversification Hub for Fragment-Based Drug Discovery

The presence of three chemically orthogonal handles (Br, Cl, CN) on a low-molecular-weight scaffold (260.47 g/mol) positions this compound as an ideal diversification hub for parallel library synthesis. Fragment-based drug discovery groups can generate a 50–100 member compound library in a single parallel iteration by sequentially reacting each handle with different monomers, dramatically increasing chemical space coverage while maintaining fragment-like properties .

Quote Request

Request a Quote for 2-Bromo-3-chloro-5-cyanobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.